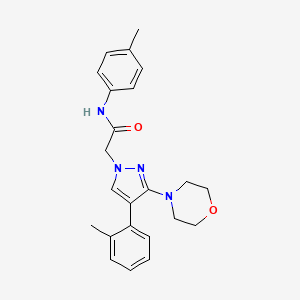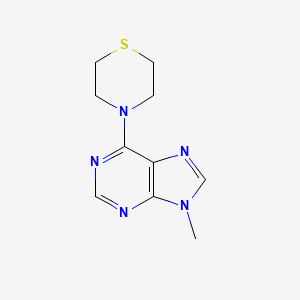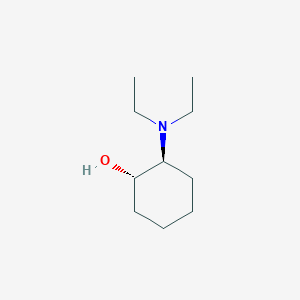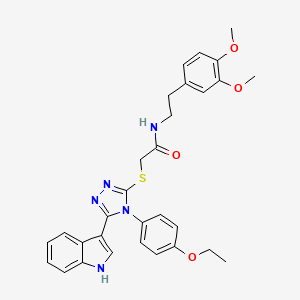
1-Benzyl-3-methylidenepyrrolidine
Descripción general
Descripción
1-Benzyl-3-methylidenepyrrolidine, also known as 1-benzylpyrrolidine, is an organic compound with the molecular formula C10H15N. It is a colorless liquid with a characteristic amine odor. This compound is used in a variety of applications, such as in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a solvent and as a starting material for the synthesis of other organic compounds.
Aplicaciones Científicas De Investigación
Neuroleptic Activity
1-Benzyl-3-methylidenepyrrolidine and its derivatives have been studied for their potential as neuroleptics. For example, certain benzamides of 1-benzyl-3-aminopyrrolidine exhibited higher activity than linear benzamides, suggesting their potential use in treating psychosis with fewer side effects (Iwanami et al., 1981).
Synthesis of Natural Bioactive Compounds
The compound plays a role in synthesizing natural bioactive compounds like zopfiellamide A. It undergoes stereoselective reduction, which is crucial in understanding the mechanism of sodium borohydride-metal chlorides in its reduction (Jumali et al., 2017).
Preparation of 3-Aminopyrrolidine and 3-Aminopiperidine
Rapid preparation of 1-benzyl 3-aminopyrrolidine and 3-aminopiperidine mainly in aqueous conditions demonstrates the compound's utility in creating these structures on a multi-gram scale, which is significant for industrial and pharmaceutical applications (Jean et al., 2001).
Pharmacological Research
1-Benzyl derivatives of certain compounds, such as (2R,4R)-4-aminopyrrolidine-2,4-dicarboxylic acid, show good selectivity for metabotropic glutamate receptors (mGluRs), making them useful for pharmacological research (Tueckmantel et al., 1997).
Synthesis of Jasmone Analogues and Alkaloids
It is also utilized in synthesizing jasmone analogues and 2,5-dialkylpyrrolidine alkaloids, which are important in various chemical and pharmaceutical industries (Takahashi et al., 1987).
Serotonin 1A Receptor Ligands
3-Arylpyrrolidines synthesized through the coupling of N-benzyl-3-(methanesulfonyloxy)pyrrolidine with diarylcuprates indicated potential as good ligands for the serotonin 1A receptor, suggesting their use in developing antianxiety and antidepressant agents (Ahn et al., 1999).
Polymer Synthesis
Free radical polymerization of N-Benzyl-3-methylenepyrrolidin-2-one led to the creation of isotactic polymers, demonstrating its utility in the field of materials science and polymer chemistry (Neuhaus & Ritter, 2015).
Propiedades
IUPAC Name |
1-benzyl-3-methylidenepyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N/c1-11-7-8-13(9-11)10-12-5-3-2-4-6-12/h2-6H,1,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTEUQSJVOGPSJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CCN(C1)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-(4-Fluorophenyl)-2-methyl-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]pyrazole-3-carboxamide](/img/structure/B2738300.png)
![6-Methylidene-5H-[1,3]thiazolo[2,3-c][1,2,4]triazole-3-carboxylic acid](/img/structure/B2738302.png)
![2-[(3-benzyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2738303.png)







